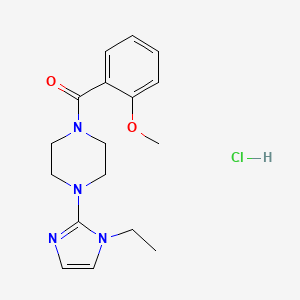
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride, also known as 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-methoxybenzoyl)piperazine hydrochloride:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The imidazole ring is known for its broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . Research has demonstrated that derivatives of imidazole can inhibit the growth of various pathogenic microorganisms, making them valuable in the development of new antimicrobial drugs.
Anticancer Properties
The compound’s structure suggests potential anticancer properties. Imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The presence of the piperazine ring enhances the compound’s ability to interact with biological targets, potentially leading to the development of novel anticancer therapies.
Anti-inflammatory Effects
Research indicates that imidazole-containing compounds can exhibit anti-inflammatory effects . This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Activity
The compound’s structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress . This property is crucial in preventing cellular damage and has implications for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Antidiabetic Applications
Imidazole-containing compounds have been explored for their antidiabetic properties . This compound may help regulate blood glucose levels and improve insulin sensitivity, making it a promising candidate for developing new treatments for diabetes.
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier and its potential neuroprotective effects make it a candidate for treating neurological disorders . Research suggests that it may protect neurons from damage and support brain health, which is valuable in conditions like Alzheimer’s disease and Parkinson’s disease.
Antiviral Activity
Given the broad-spectrum antiviral properties of imidazole derivatives, this compound may be effective against various viral infections . Its ability to inhibit viral replication and enhance the immune response could be harnessed to develop new antiviral therapies.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-6-4-5-7-15(14)23-2;/h4-9H,3,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVLXIXIFCCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

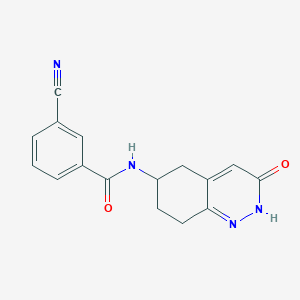
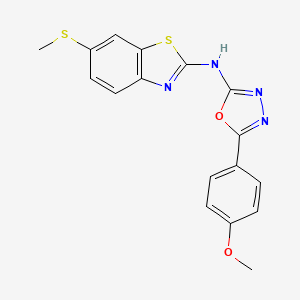
![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)
![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
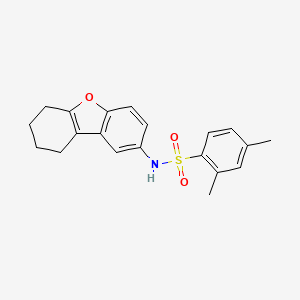
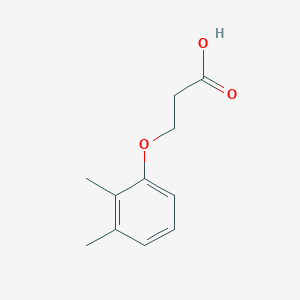
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
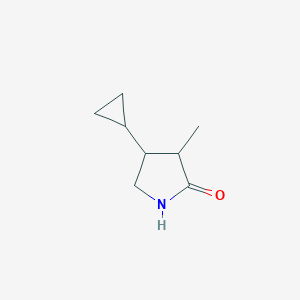
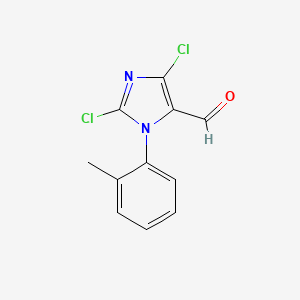
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)